Cas no 2089258-56-8 (3-Chloro-1,2,3,6-tetrahydropyridine hydrochloride)

3-Chloro-1,2,3,6-tetrahydropyridine hydrochloride is a versatile heterocyclic compound widely used as a key intermediate in organic synthesis and pharmaceutical research. Its structure features a chlorinated tetrahydropyridine core, which enables selective functionalization for the development of bioactive molecules. The hydrochloride salt form enhances stability and solubility, facilitating handling and storage. This compound is particularly valuable in the synthesis of piperidine derivatives and other nitrogen-containing scaffolds, serving as a precursor for ligands, catalysts, and pharmacologically active agents. Its high purity and well-defined reactivity make it suitable for precise synthetic applications, including asymmetric synthesis and medicinal chemistry. The compound's compatibility with various reaction conditions further underscores its utility in complex molecular constructions.
3-Chloro-1,2,3,6-tetrahydropyridine hydrochloride structure
2089258-56-8 structure
Product Name:3-Chloro-1,2,3,6-tetrahydropyridine hydrochloride
CAS No:2089258-56-8
MF:C5H9Cl2N
MW:154.037659406662
CID:4636524
Update Time:2025-07-02

3-Chloro-1,2,3,6-tetrahydropyridine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-Chloro-1,2,3,6-tetrahydropyridine hydrochloride
    • 3-chloro-1,2,3,6-tetrahydropyridine;hydrochloride
    • Inchi: 1S/C5H8ClN.ClH/c6-5-2-1-3-7-4-5;/h1-2,5,7H,3-4H2;1H
    • InChI Key: YVBVHCSNWRAPCD-UHFFFAOYSA-N
    • SMILES: ClC1C=CCNC1.Cl

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 80.1
  • Topological Polar Surface Area: 12

3-Chloro-1,2,3,6-tetrahydropyridine hydrochloride Pricemore >>

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Additional information on 3-Chloro-1,2,3,6-tetrahydropyridine hydrochloride

Introduction to 3-Chloro-1,2,3,6-tetrahydropyridine hydrochloride (CAS No: 2089258-56-8)

3-Chloro-1,2,3,6-tetrahydropyridine hydrochloride, identified by the chemical compound code 2089258-56-8, is a significant intermediate in the field of pharmaceutical chemistry. This compound belongs to the tetrahydropyridine class, which is well-known for its diverse biological activities and applications in drug development. The presence of a chlorine substituent and the tetrahydropyridine core structure make it a versatile scaffold for synthesizing various pharmacologically active molecules.

The hydrochloride salt form of 3-Chloro-1,2,3,6-tetrahydropyridine enhances its solubility in aqueous solutions, making it more suitable for formulation in pharmaceutical products. This property is particularly advantageous in drug delivery systems where bioavailability and stability are critical factors. The compound's structural features allow for modifications at multiple positions, enabling chemists to explore a wide range of derivatives with tailored biological properties.

In recent years, there has been growing interest in tetrahydropyridine derivatives due to their potential applications in treating neurological disorders, cardiovascular diseases, and infectious diseases. 3-Chloro-1,2,3,6-tetrahydropyridine hydrochloride has emerged as a key intermediate in the synthesis of novel therapeutic agents. Researchers have been exploring its role in developing compounds that modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine. These neurotransmitters play crucial roles in cognitive functions, motor control, and mood regulation.

One of the most exciting areas of research involving 3-Chloro-1,2,3,6-tetrahydropyridine hydrochloride is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that derivatives of this compound can interact with specific enzymes and receptors in the brain, potentially slowing down the progression of these diseases. The chlorine substituent in the molecule enhances its reactivity, allowing for the development of more potent and selective inhibitors.

The synthesis of 3-Chloro-1,2,3,6-tetrahydropyridine hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques such as catalytic hydrogenation and nucleophilic substitution are commonly employed to achieve high yields and purity. The hydrochloride form is typically obtained by treating the free base with hydrochloric acid under controlled conditions. This process ensures that the final product is stable and suitable for further pharmaceutical applications.

The pharmacological profile of 3-Chloro-1,2,3,6-tetrahydropyridine hydrochloride has been extensively studied in preclinical models. Initial studies have demonstrated its ability to cross the blood-brain barrier efficiently, which is essential for central nervous system (CNS) drugs. Additionally, its interaction with various enzymes and receptors has been investigated to understand its mechanism of action. These studies have provided valuable insights into how this compound can be optimized for therapeutic use.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and pharmacokinetic properties of 3-Chloro-1,2,3,6-tetrahydropyridine hydrochloride derivatives before they are synthesized experimentally. This approach has significantly reduced the time and cost associated with drug discovery. By leveraging molecular modeling techniques such as docking studies and quantum mechanical calculations, scientists can identify promising candidates for further development.

The industrial production of 3-Chloro-1,2,3,6-tetrahydropyridine hydrochloride requires stringent quality control measures to ensure consistency and safety. Manufacturers must adhere to Good Manufacturing Practices (GMP) to guarantee that the final product meets regulatory standards. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor purity and structural integrity throughout the production process.

The future prospects of 3-Chloro-1,2,3,6-tetrahydropyridine hydrochloride in pharmaceutical research are promising. Ongoing studies aim to explore its potential in treating a broader range of diseases beyond neurodegenerative disorders. For instance, researchers are investigating its role in antiviral therapies due to its ability to interfere with viral replication mechanisms. Additionally, its potential use as an anti-inflammatory agent is being explored due to its interaction with inflammatory pathways.

In conclusion, 3-Chloro-1,2,3,6-tetrahydropyridine hydrochloride (CAS No: 2089258-56-8) is a valuable intermediate in pharmaceutical chemistry with significant therapeutic potential。 Its structural versatility, solubility properties, and biological activity make it an attractive scaffold for developing novel drugs。 As research continues to uncover new applications, this compound is poised to play a crucial role in addressing some of the most challenging diseases faced by humanity today。

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